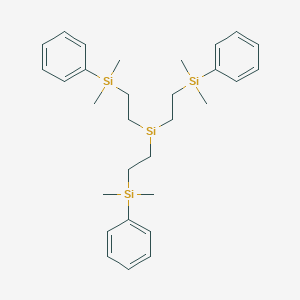
CID 78068439
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service number 78068439 is a chemical entity with unique properties and applications. This compound has garnered interest in various scientific fields due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic media.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or signal transduction pathways. The exact mechanism depends on the compound’s structure and the biological system in which it is studied.
Propriétés
Formule moléculaire |
C30H45Si4 |
|---|---|
Poids moléculaire |
518.0 g/mol |
InChI |
InChI=1S/C30H45Si4/c1-32(2,28-16-10-7-11-17-28)25-22-31(23-26-33(3,4)29-18-12-8-13-19-29)24-27-34(5,6)30-20-14-9-15-21-30/h7-21H,22-27H2,1-6H3 |
Clé InChI |
SQYVTXQQTWBCEA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC[Si](CC[Si](C)(C)C1=CC=CC=C1)CC[Si](C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


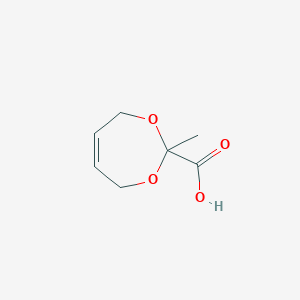
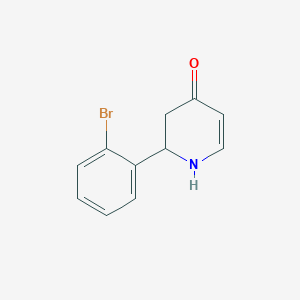
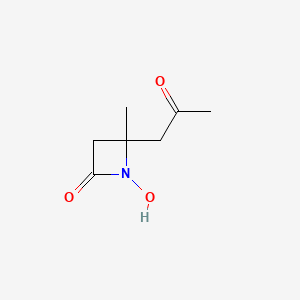

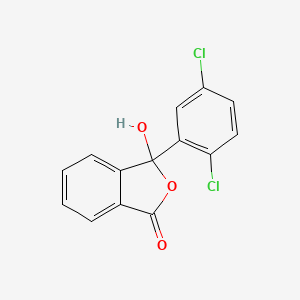
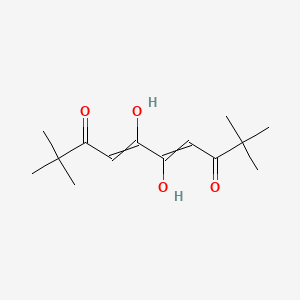
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
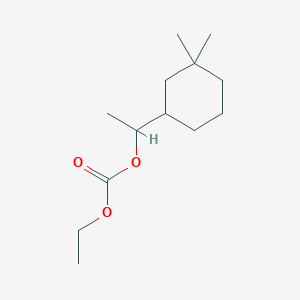
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-](/img/structure/B12524135.png)
![1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene](/img/structure/B12524136.png)

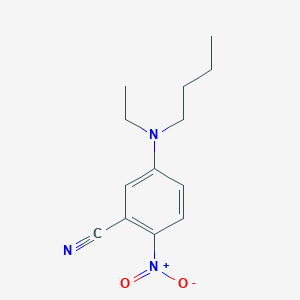
![2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid](/img/structure/B12524149.png)
